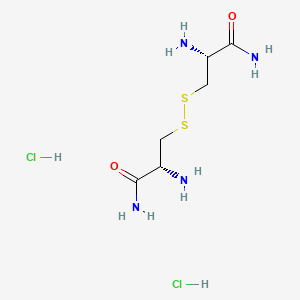

L-Cystine bisamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Cystine bisamide dihydrochloride is an off-white powder . Its IUPAC name is (2R,2’R)-3,3’-disulfanediylbis(2-aminopropanamide) dihydrochloride . It has a molecular weight of 311.26 and its molecular formula is C6H14N4O2S2.2ClH .

Synthesis Analysis

A series of L-cystine diamides with or without Nα-methylation was designed, synthesized, and evaluated for their inhibitory activity of L-cystine crystallization . L-Cystine diamides without Nα-methylation were found to be potent inhibitors of L-cystine crystallization .Molecular Structure Analysis

The structure of L-cystine diamide dihydrochloride has been studied . The InChI code for this compound is 1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0…/s1 .Physical and Chemical Properties Analysis

This compound is an off-white powder . It has a melting point of > 223 °C (dec.) . The molecular weight is 311.3 g/mol . The topological polar surface area is 189 Ų .Scientific Research Applications

1. Use in Magnetic Resonance Imaging (MRI)

L-Cystine bisamide dihydrochloride has been utilized in the development of biodegradable Gd-DTPA L-cystine bisamide copolymers. These novel copolymers serve as effective macromolecular contrast agents for MRI, particularly useful in cardiovascular and tumor imaging. Their biodegradable nature allows for them to be cleaved into low molecular weight Gd(III) chelates, facilitating rapid clearance from the body (Kaneshiro et al., 2006).

2. Synthesis of Novel Compounds

Research has focused on synthesizing new compounds from this compound. For instance, new N,N'-bis(alkoxycarbonyl)-L-cystine bis(methylamides) have been created, leading to the development of new 2-methylisothiazolones with potential microbicidal effects (Nadel & Pálinkás, 2000).

3. Exploration of Chemical Reactions

Studies have been conducted to understand the chemical reactions involving this compound. For example, the thermolysis of N,N′-diacetyl-L-cystine bismethylamide provides insights into the formation of trisulphides and α,β-dehydropeptide (Ghadimi & Hill, 1991).

4. Development of Poly(amidoamine)s

This compound has been used in synthesizing novel poly(amidoamine)s with disulfide linkages. These developments contribute to the creation of responsive materials to redox stimuli, which can be significant in various biomedical applications (Emilitri et al., 2007).

5. Antibacterial Activity

It has been employed in synthesizing derivatives that exhibit antibacterial activity. L-Cystine dihydrazide and L-cystine bis(p-alkoxyanilide) derivatives demonstrated antibacterial properties against Mycobacterium tuberculosis (Taniyama et al., 1959).

6. Optical and Thermal Properties

The synthesis and study of L-Cystine dihydrochloride as a semiorganic nonlinear optical material reveal its potential in optical applications. Its structural, optical, thermal, and mechanical properties have been extensively characterized (Devi et al., 2010).

7. Antitumor Effect

This compound derivatives have shown potential in antitumor applications. The introduction of certain substituents in these derivatives has led to substances with increased antitumor effects and reduced toxicity (Zakhariev et al., 1989).

Safety and Hazards

L-Cystine bisamide dihydrochloride should be handled with care. Contact with skin and eyes should be avoided . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . After contact with skin, wash immediately with plenty of water . If the product is involved in a fire, it can release toxic chlorine gases .

Mechanism of Action

Target of Action

The primary target of L-Cystine bisamide dihydrochloride is the glutathione synthesis pathway . This compound serves as a major precursor for the synthesis of glutathione, a crucial antioxidant in the body .

Mode of Action

this compound interacts with its targets by serving as a substrate for the synthesis of glutathione . Glutathione is a tripeptide composed of cysteine, glycine, and glutamic acid. It plays a critical role in protecting cells from oxidative stress .

Biochemical Pathways

this compound affects the glutathione synthesis pathway . By providing a source of cysteine, it supports the production of glutathione. Glutathione, in turn, participates in various biochemical reactions, particularly those involved in neutralizing free radicals and reactive oxygen species .

Pharmacokinetics

It is known that cysteine, from which this compound is derived, can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available .

Result of Action

The primary result of this compound’s action is the enhanced synthesis of glutathione . This leads to improved cellular defense against oxidative stress, which can prevent cell damage and promote overall health .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of trace elements such as copper and iron, typically present in cell culture media, can catalyze the rapid oxidation of L-cystine . This can affect the solubility and stability of the compound, and subsequently, its efficacy .

Biochemical Analysis

Biochemical Properties

L-Cystine Bisamide Dihydrochloride is involved in biochemical reactions similar to its parent compound, L-Cystine . L-Cystine is known for its role in protein structure and function, particularly in the formation of disulfide bonds in proteins . These bonds aid in the formation of protein complexes and stabilize protein structures . It is reasonable to assume that this compound may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

L-Cystine, its parent compound, is known to have significant effects on cells . It plays a crucial role in protein folding, assembly, and stability through disulfide-bond formation . It is also involved in protecting cells under oxidative stress . It is plausible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

L-Cystine, its parent compound, forms from the oxidative linkage of two cysteine residues to give a disulfide covalent bond . This bond is crucial for the folding and stabilization of the tertiary structure of proteins, thereby supporting their biological activities .

Temporal Effects in Laboratory Settings

It is known that L-Cystine, its parent compound, can rapidly oxidize to form L-Cystine, a reaction catalyzed by the presence of trace elements such as copper and iron . This oxidation can lead to precipitation at concentrations greater than 1 mM .

Metabolic Pathways

L-Cystine, its parent compound, is involved in several metabolic pathways . It is a vital component of biological systems, playing a role in protein structure, redox chemistry, and cellular processes .

Transport and Distribution

L-Cystine, its parent compound, is known to be transported into rat brain cells .

Subcellular Localization

L-Cystine, its parent compound, is known to exist in blood and urine .

Properties

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2,3-diamino-3-oxopropyl]disulfanyl]propanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPOYMPGFACTLO-RGVONZFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)SSC[C@@H](C(=O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.